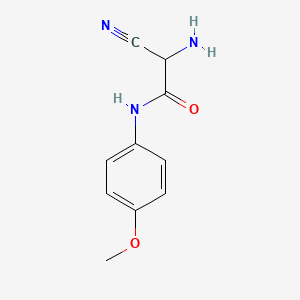
2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide is an organic compound that belongs to the class of amides. It features a cyano group, an amino group, and a methoxy-substituted phenyl ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide typically involves the reaction of 4-methoxybenzylamine with cyanoacetic acid derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are typical.
Major Products Formed
Oxidation: Products may include nitro or hydroxyl derivatives.
Reduction: Amino derivatives are common products.
Substitution: Various substituted aromatic compounds can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action for compounds like 2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide often involves interaction with specific molecular targets, such as enzymes or receptors. The cyano and amino groups may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-cyanoacetamide: Lacks the methoxy-phenyl group but shares the cyano and amino functionalities.
4-Methoxybenzamide: Contains the methoxy-phenyl group but lacks the cyano and amino groups.
N-(4-Methoxyphenyl)acetamide: Similar structure but without the cyano group.
Uniqueness
2-Amino-2-cyano-N-(4-methoxy-phenyl)-acetamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
287474-38-8 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
2-amino-2-cyano-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H11N3O2/c1-15-8-4-2-7(3-5-8)13-10(14)9(12)6-11/h2-5,9H,12H2,1H3,(H,13,14) |
Clave InChI |
MCGZCCGAWKYHSG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


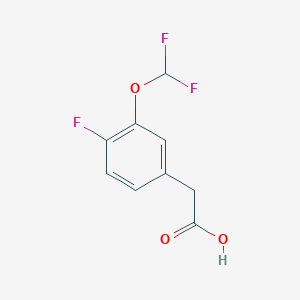
![1,4a-dimethyl-6-methylidene-5-[(1E)-3-oxobut-1-en-1-yl]-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B15146801.png)
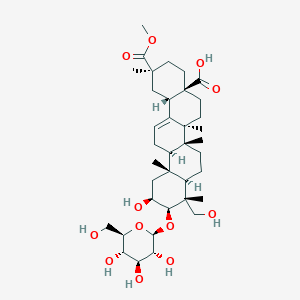
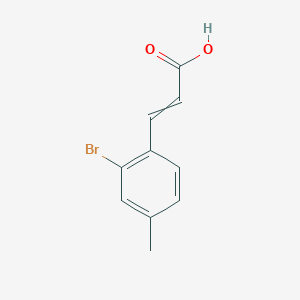
![(1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) pyridine-3-carboxylate](/img/structure/B15146811.png)
![1-{[(4-Bromophenyl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B15146819.png)
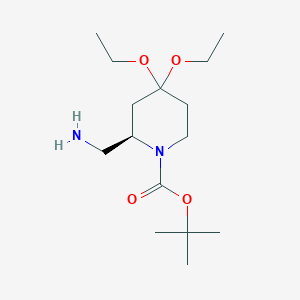
![[3,4,5-Trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146854.png)
![(2S)-3-[(2R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B15146860.png)
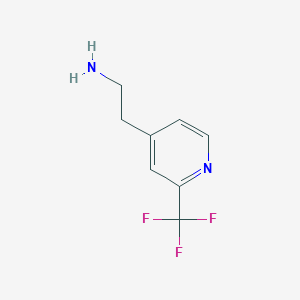
![methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15146879.png)
![(2-methyl-4,5-dihydro-3aH-imidazo[4,5-d][1]benzazepin-6-yl)-(4-nitrophenyl)methanone](/img/structure/B15146884.png)
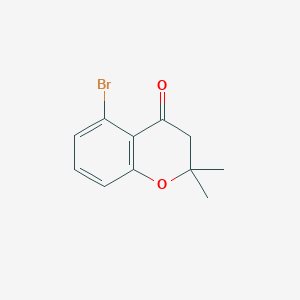
![4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B15146897.png)
